molecular formula C9H6FNO B105857 4-Fluorobenzoylacetonitrile CAS No. 4640-67-9

4-Fluorobenzoylacetonitrile

Cat. No. B105857
CAS RN: 4640-67-9
M. Wt: 163.15 g/mol
InChI Key: LOJBBLDAJBJVBZ-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

Using general method L, ethyl 4-fluorobenzoate (119 g, 0.71 mol) and MeCN (75 mL) were combined to afford 3-(4-fluorophenyl)-3-oxopropionitrile (100 g, 86% yield). 1H NMR (300 MHz, CDCl3): δ 7.98-7.94 (m, 2H), 7.22 (d, J=6.6 Hz, 2H), 4.07 (s, 2H).
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[CH3:13][C:14]#[N:15]>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:6](=[O:8])[CH2:13][C:14]#[N:15])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
119 g
Type
reactant
Smiles
FC1=CC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CC#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.